2-(2-Phenylhydrazono)malonic acid

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

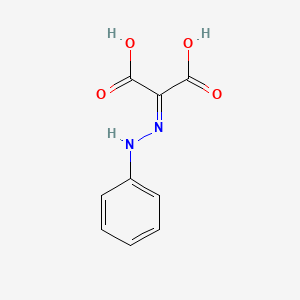

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is based on its fundamental structural components and functional group arrangements. According to chemical database records, the compound is systematically named as 2-(2-phenylhydrazinylidene)propanedioic acid, reflecting its core structure consisting of a propanedioic acid backbone with a phenylhydrazinylidene substituent at the second carbon position. This naming convention follows International Union of Pure and Applied Chemistry rules for hydrazone derivatives of malonic acid, where the phenylhydrazono group represents the characteristic functional moiety attached to the central carbon of the malonic acid framework.

The structural representation of this compound demonstrates a malonic acid core structure with two carboxylic acid groups connected by a central carbon atom that bears the phenylhydrazono substituent. The phenylhydrazono group consists of a phenyl ring connected to a hydrazone functionality, creating a conjugated system that influences the compound's chemical properties and reactivity patterns. Chemical structure databases consistently represent this compound with the molecular backbone showing the characteristic arrangement of carbon-nitrogen double bond formation between the malonic acid carbon and the phenylhydrazine nitrogen atom. The compound exhibits planar geometry around the hydrazone linkage, contributing to its stability and distinctive chemical behavior in various reaction environments.

Chemical Abstracts Service Registry Number and Chemical Abstracts Indexing

The Chemical Abstracts Service registry number for this compound is definitively established as 40885-82-3, providing a unique numerical identifier for this compound in chemical databases and literature. This registry number serves as the primary reference point for chemical information systems and enables precise identification across multiple database platforms and scientific publications. The Chemical Abstracts Service indexing system classifies this compound under multiple category headings, including organic acids, hydrazone derivatives, and phenyl-containing compounds, facilitating comprehensive literature searches and chemical property correlations.

The indexing classification within Chemical Abstracts Service databases places particular emphasis on the compound's functional group characteristics, specifically noting its classification as both a dicarboxylic acid derivative and a phenylhydrazone compound. This dual classification reflects the compound's multifunctional nature and enables researchers to locate relevant information through various search pathways within chemical information systems. The registry number 40885-82-3 has been consistently maintained across multiple database updates and revisions, ensuring long-term stability for reference purposes and avoiding confusion with similar structural analogs that may possess different registry numbers.

Synonyms and Trivial Nomenclature in Literature

The scientific literature presents numerous synonymous names for this compound, reflecting various naming conventions and historical nomenclature practices adopted by different research communities. Among the most frequently encountered synonyms are "Ketomalonic acid phenylhydrazone" and "Mesoxalic acid, phenylhydrazone," which emphasize the compound's relationship to ketomalonic and mesoxalic acid derivatives respectively. These alternative names highlight different aspects of the compound's chemical structure and provide insight into its synthetic origins and chemical relationships with related compounds.

Additional synonymous designations include "Propanedioic acid, 2-(2-phenylhydrazinylidene)-" and "(Phenylhydrazono)malonic acid," which represent variations in systematic naming approaches while maintaining reference to the core structural features. The trivial nomenclature also encompasses shortened forms such as "phenylhydrazonomalonic acid" and "2-phenylhydrazonomalonic acid," commonly used in research contexts where brevity is preferred. International databases additionally recognize language-specific variants, including the German designation "Phenylhydrazono-malonSäure" and the French equivalent "Acide (phénylhydrazono)malonique," demonstrating the compound's global research significance.

Molecular Formula and Simplified Molecular-Input Line-Entry System Notation

The molecular formula for this compound is consistently reported as Carbon nine Hydrogen eight Nitrogen two Oxygen four across multiple authoritative chemical databases. This formula represents the exact atomic composition of the compound, indicating nine carbon atoms forming the phenyl ring and malonic acid backbone, eight hydrogen atoms distributed across the aromatic and aliphatic portions, two nitrogen atoms comprising the hydrazone linkage, and four oxygen atoms present in the two carboxylic acid functional groups. The molecular weight corresponding to this formula is precisely calculated as 208.17 grams per mole, with some databases reporting slight variations due to different precision levels in atomic mass calculations.

The Simplified Molecular-Input Line-Entry System notation for this compound provides a linear text representation of its molecular structure, enabling computer-readable storage and processing of structural information. Chemical databases record the Simplified Molecular-Input Line-Entry System string as "O=C(O)C(=NNc1ccccc1)C(=O)O," which encodes the complete structural connectivity and bond arrangements within the molecule. This notation system facilitates database searches, structural comparisons, and computational chemistry applications by providing a standardized method for representing molecular structures in text format. The Simplified Molecular-Input Line-Entry System representation clearly indicates the presence of the phenyl ring (c1ccccc1), the hydrazone linkage (=NN), and the two carboxylic acid groups (C(=O)O), enabling accurate reconstruction of the complete molecular structure from the linear notation.

International Chemical Identifier and International Chemical Identifier Key Specifications

The International Chemical Identifier for this compound provides a comprehensive structural descriptor that enables unambiguous identification and computational processing of the compound's molecular structure. The complete International Chemical Identifier string incorporates detailed information about atomic connectivity, stereochemistry, and electronic structure, serving as a universal standard for chemical identification across different software platforms and database systems. This identifier system ensures consistency in compound representation regardless of the specific database or computational chemistry application being utilized.

The International Chemical Identifier Key represents a hashed version of the full International Chemical Identifier, providing a more compact identifier while maintaining uniqueness for database indexing and rapid searching capabilities. Chemical databases report the International Chemical Identifier Key for this compound, enabling efficient cross-referencing between different chemical information systems and facilitating integration of chemical data across multiple research platforms. The standardized format of both the International Chemical Identifier and International Chemical Identifier Key ensures compatibility with emerging chemical informatics tools and maintains long-term accessibility of compound identification information.

The International Chemical Identifier specification includes detailed layer information describing the compound's molecular skeleton, connectivity patterns, and stereochemical features where applicable. For this compound, the International Chemical Identifier incorporates specific encoding for the hydrazone double bond configuration and the spatial arrangement of functional groups around the central carbon atom. This comprehensive encoding enables precise structural matching and supports advanced computational chemistry applications requiring detailed molecular structure information.

| Identifier Type | Specification | Source |

|---|---|---|

| CAS Registry Number | 40885-82-3 | Multiple databases |

| PubChem CID | 548634 | Wikidata, GuideChem |

| ChemSpider ID | 477436 | ChemSpider |

| MDL Number | MFCD00021716 | ChemicalBook |

Properties

IUPAC Name |

2-(phenylhydrazinylidene)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-8(13)7(9(14)15)11-10-6-4-2-1-3-5-6/h1-5,10H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRYCBOOVHGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338352 | |

| Record name | 2-(2-Phenylhydrazono)malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40885-82-3 | |

| Record name | 2-(2-Phenylhydrazono)malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylhydrazono)malonic acid typically involves the reaction of phenylhydrazine with malonic acid under specific conditions. The reaction is usually carried out in an acidic medium, such as glacial acetic acid, to facilitate the formation of the hydrazone derivative. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylhydrazono)malonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of phenylhydrazine derivatives or carboxylic acids.

Reduction: Reduction reactions may yield amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted phenylhydrazones.

Scientific Research Applications

2-(2-Phenylhydrazono)malonic acid has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and its effects on cellular processes.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Phenylhydrazono)malonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Malonic Acid Derivatives

Indolylidene Malonic Acid Esters (Compounds 14f–14j)

These compounds, reported in HETEROCYCLES (2005), are malonic acid dimethyl esters substituted with indolylidene groups. Key differences include:

- Functional Groups : The indolylidene moiety replaces the phenylhydrazone group, altering electronic properties.

- Physical Properties : Melting points range from 111–171°C, influenced by substituents (e.g., bromo, methoxy). For example, 14h (5-bromo derivative) melts at 111–112°C, while 14i (4-methoxy derivative) melts at 170–171°C .

5-(2-(4-Chlorophenyl)-hydrazono)-6-ethoxy-6-oxohexanoic Acid (CHEH)

- Structure : Features a longer carbon chain and a 4-chlorophenylhydrazone group.

- Biological Activity: Acts as a kynurenine aminotransferase-I (KAT-I) inhibitor (IC₅₀ = 19.8 μM) but faces challenges due to low CNS permeability .

- Comparison: While both compounds contain phenylhydrazone groups, CHEH’s extended aliphatic chain may enhance lipophilicity but reduce target specificity compared to the compact structure of 2-(2-phenylhydrazono)malonic acid.

Ethyl 2-Amino-2-(2-(2-Phenylacetyl)hydrazono)acetate

Functional Analogues: Anti-inflammatory Malonamides and Malonamates

Malonamic acid derivatives (e.g., N-[2-(6-methoxy)benzothiazolyl]malonamic acid) exhibit anti-inflammatory activity by inhibiting carrageenin-induced edema in rats. Key differences include:

- Structural Motifs : Amide/ester linkages instead of hydrazone groups.

- Bioactivity: These compounds target inflammatory pathways, whereas this compound focuses on metabolic enzyme inhibition .

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

2-(2-Phenylhydrazono)malonic acid (CAS No. 40885-82-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The structure of this compound features a hydrazone linkage, which is known to influence its reactivity and biological interactions. The compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in enzymatic processes and potential anticancer properties. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets within the cell.

Antimicrobial Activity

Studies have shown that compounds with hydrazone functionalities often exhibit antimicrobial properties. The presence of the phenyl group in this compound enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, disrupting cellular processes necessary for microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis in cancer cells through ROS generation.

- Molecular Docking Studies : Molecular docking studies indicate that this compound binds effectively to active sites of target enzymes, demonstrating a strong affinity that correlates with its biological activity.

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. Results indicated a dose-dependent response with significant cell viability reduction at higher concentrations.

- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with conventional antibiotics against resistant bacterial strains, showing enhanced efficacy compared to individual treatments.

Q & A

Q. How can advanced chromatographic methods separate enantiomeric or tautomeric forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.